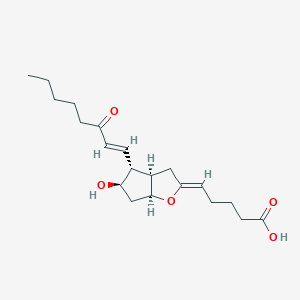

15-dehydro-prostaglandin I2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

15-dehydro-prostaglandin I2 is a prostaglandins I. It derives from a prostaglandin I2. It is a conjugate acid of a 15-dehydro-prostaglandin I2(1-).

Aplicaciones Científicas De Investigación

Anti-Inflammatory Functions

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of Prostaglandin D2, is known for its anti-inflammatory properties. It acts through PGD2 receptors (DP1 and DP2) and interacts with intracellular targets like the intranuclear receptor PPARgamma. This interaction is crucial for many of the anti-inflammatory functions of 15d-PGJ2 (Scher & Pillinger, 2005).

Mitochondrial Respiratory Complex I Target

15d-PGJ2 has been shown to target the mitochondrial respiratory complex I, notably inhibiting the activity of NADH-ubiquinone reductase (complex I) of the mitochondrial respiratory chain. This inhibition leads to an increase in reactive oxygen species generation by complex I (Martinez, Pérez-Castillo, & Santos, 2005).

Role in Tissue Repair and Regeneration

15-Prostaglandin dehydrogenase (15-PGDH) degrades prostaglandins including PGE2, a process that is a negative regulator of tissue repair and regeneration in multiple organs. Inhibitors of 15-PGDH can elevate in vivo levels of PGE2 and promote healing and tissue regeneration, suggesting a role in medical therapies aimed at tissue repair (Antczak et al., 2017).

Hair Follicle Protection

In the context of hair growth, 15-PGDH is expressed in human hair follicles mainly in melanocytes and keratinocytes. This enzyme is considered a potential target to sustain local prostaglandin production, which could influence hair and skin health (Michelet et al., 2008).

Induction of Neuronal Apoptosis

15d-PGJ2 has been observed to induce apoptotic cell death in neuronal cells, making it a relevant compound in studies related to neurodegenerative diseases and neuronal injuries. Its role in activating certain gene responses, including those associated with the p53 protein, highlights its significance in neurobiological research (Kondo et al., 2002).

Tumor Suppressor Role

15-PGDH, which catabolizes 15d-PGJ2, has been identified as a potential tumor suppressor. Its down-regulation in several tumors, leading to elevated levels of prostaglandins, suggests its role in cancer progression and potential as a target in cancer therapy (Tai, 2011).

Inhibitor Identification for 15-PGDH

Studies have identified high-affinity inhibitors of 15-PGDH, which is key for inactivating prostaglandins. These inhibitors are important tools for further studies in prostaglandin-signaling pathways and could have therapeutic applications (Niesen et al., 2010).

Propiedades

Nombre del producto |

15-dehydro-prostaglandin I2 |

|---|---|

Fórmula molecular |

C20H30O5 |

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |

Clave InChI |

YCLHGWBUIYKBPM-ABXKVQRYSA-N |

SMILES isomérico |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O |

SMILES canónico |

CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O |

Sinónimos |

15-keto-PGI2 15-ketoprostaglandin I2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)

![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)

![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)